molecular formula C25H23ClN2O3 B11677445 3-butoxy-N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]benzamide

3-butoxy-N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11677445
M. Wt: 434.9 g/mol
InChI Key: ORUPSNLUAKOLKH-UHFFFAOYSA-N
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Description

3-Butoxy-N-{2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl}benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a benzoxazole ring system, further substituted with a butoxy group and a chlorophenylmethyl group. The compound’s intricate structure imparts it with distinct chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-N-{2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of Butoxy Group: The butoxy group can be introduced through an etherification reaction using butyl bromide and a base such as potassium carbonate.

    Formation of Benzamide Moiety: The final step involves the coupling of the benzoxazole derivative with a benzoyl chloride derivative in the presence of a base like triethylamine to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-N-{2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-Butoxy-N-{2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Butoxy-N-{2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl}benzamide involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butoxy-N-{2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl}benzamide
  • 4-Butoxy-3-chlorophenylboronic acid
  • N-{3-[(E)-(tert-butoxyimino)methyl]-4-chlorophenyl}-2-methylfuran-3-carbimidothioic acid

Uniqueness

3-Butoxy-N-{2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl}benzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide moieties. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

3-butoxy-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C25H23ClN2O3/c1-2-3-13-30-21-6-4-5-18(15-21)25(29)27-20-11-12-23-22(16-20)28-24(31-23)14-17-7-9-19(26)10-8-17/h4-12,15-16H,2-3,13-14H2,1H3,(H,27,29)

InChI Key

ORUPSNLUAKOLKH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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